molecular formula C28H29NO4 B8178840 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid

Cat. No.: B8178840
M. Wt: 443.5 g/mol
InChI Key: GIKZLMIDHAVOEI-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a propan-2-ylphenyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, making this compound significant in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid involves several steps:

    Protection of the Amine Group: The amine group is protected using the Fmoc group.

    Introduction of the Propan-2-ylphenyl Group: This step involves the coupling of the protected amine with the appropriate carboxylic acid derivative.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The Fmoc group can be substituted under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Basic conditions, such as the use of sodium hydroxide, are employed to remove the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid is widely used in scientific research, particularly in peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides.

    Biology: Employed in the study of protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of this compound involves the selective protection and deprotection of the amine group. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions, allowing for the coupling of amino acids in peptide synthesis. This mechanism is crucial for the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid

Uniqueness

What sets (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid apart is its specific structure, which combines the Fmoc protecting group with a propan-2-ylphenyl group. This unique combination enhances its utility in peptide synthesis, providing greater stability and selectivity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-18(2)20-14-11-19(12-15-20)13-16-26(27(30)31)29-28(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-12,14-15,18,25-26H,13,16-17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZLMIDHAVOEI-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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